CAS number and IUPAC name for (Perfluorophenyl)methanamine
CAS number and IUPAC name for (Perfluorophenyl)methanamine
Topic: CAS number and IUPAC name for (Perfluorophenyl)methanamine Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
(Perfluorophenyl)methanamine, widely known as 2,3,4,5,6-pentafluorobenzylamine, is a critical fluorinated building block in medicinal chemistry, crystal engineering, and surface science. Unlike its non-fluorinated analogue (benzylamine), the perfluorinated aromatic ring induces a profound electronic inversion—creating a quadrupole moment that facilitates unique π–π stacking interactions (arene–perfluoroarene interactions). This guide provides a definitive technical profile, a self-validating synthesis protocol, and mechanistic insights into its application for modulating pKa and lipophilicity in drug design.
Crucial Distinction: Do not confuse this compound with PFBHA (O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine), which is a standard derivatizing agent for carbonyls. This guide focuses strictly on the primary amine .
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]
Core Identifiers
| Parameter | Detail |
| CAS Number | 1548-77-2 (Free Base)154128-88-8 (Hydrochloride Salt) |
| IUPAC Name | (2,3,4,5,6-Pentafluorophenyl)methanamine |
| Common Synonyms | 2,3,4,5,6-Pentafluorobenzylamine; PFBA; (Perfluorophenyl)methylamine |
| SMILES | C(C1=C(C(=C(C(=C1F)F)F)F)F)N |
| Molecular Formula | C₇H₄F₅N |
| Molecular Weight | 197.11 g/mol |
Physicochemical Properties
The electron-withdrawing nature of the pentafluorophenyl group significantly alters the physical and chemical behavior compared to benzylamine.
| Property | Value | Context/Notes |
| Physical State | Liquid (at RT) | Colorless to pale yellow; distinct amine odor. |
| Boiling Point | ~170–175 °C | Estimated based on the bromide precursor (174°C) and lack of strong H-bond networking compared to non-fluorinated analogs. |
| Density | ~1.5–1.6 g/mL | High density due to heavy fluorine atoms. |
| pKa (Conjugate Acid) | ~5.7 – 6.0 | Critical: Significantly lower than benzylamine (pKa ~9.3). The strong -I (inductive) effect of the C₆F₅ ring reduces the basicity of the nitrogen lone pair. |
| Solubility | Organic Solvents | Soluble in DCM, MeOH, THF. Low solubility in water compared to benzylamine. |
Self-Validating Synthesis Protocol
Methodology: The Gabriel Synthesis While reduction of pentafluorobenzonitrile is possible, it carries a risk of defluorination under harsh reducing conditions (e.g., LiAlH₄). The Gabriel Synthesis using pentafluorobenzyl bromide is the preferred, self-validating route for high-purity primary amine synthesis without side reactions.
Reagents
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Substrate: 2,3,4,5,6-Pentafluorobenzyl bromide (CAS 1765-40-8).
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Solvent: DMF (Step 1), Ethanol (Step 2).
Step-by-Step Protocol
Step 1: N-Alkylation (Formation of the Phthalimide Intermediate)
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Setup: Charge a round-bottom flask with Potassium Phthalimide (1.1 equiv) and anhydrous DMF (5 mL/mmol).
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Addition: Add 2,3,4,5,6-Pentafluorobenzyl bromide (1.0 equiv) dropwise at room temperature.
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Reaction: Heat to 80°C for 4 hours. The reaction is self-indicating; the disappearance of the starting bromide can be monitored by TLC (Hexane/EtOAc).
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Workup: Pour mixture into ice water. The intermediate N-(pentafluorobenzyl)phthalimide will precipitate as a white solid. Filter, wash with water, and dry.
Step 2: Hydrazinolysis (Amine Liberation)
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Digestion: Suspend the phthalimide intermediate in Ethanol (10 mL/mmol).
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Cleavage: Add Hydrazine Hydrate (3.0 equiv).
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Reflux: Heat to reflux for 2–3 hours. A bulky white precipitate (phthalhydrazide byproduct) will form, indicating reaction progress.
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Isolation:
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Cool to room temperature.
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Acidify with 6M HCl (to pH < 2) to dissolve the amine and precipitate the phthalhydrazide fully.
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Filter off the solid phthalhydrazide.
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Basify the filtrate with NaOH (to pH > 12) to liberate the free amine.
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Extract with Dichloromethane (DCM) (3x).
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Dry over Na₂SO₄ and concentrate in vacuo to yield (Perfluorophenyl)methanamine .
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Synthesis Workflow Diagram
Caption: Gabriel Synthesis pathway ensuring high fidelity formation of the primary amine without defluorination risks.
Applications in Drug Discovery & Materials Science
Crystal Engineering & Supramolecular Chemistry
The pentafluorophenyl ring is a classic "quadrupole inverter."
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Mechanism: Benzene has a negative quadrupole moment (electron-rich face). Pentafluorobenzene has a positive quadrupole moment (electron-deficient face).
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Application: This creates strong, directional Face-to-Face π–π Stacking interactions between the C₆F₅ group and electron-rich aromatic rings (e.g., phenyl, indole). Researchers use (Perfluorophenyl)methanamine to direct crystal packing or stabilize protein-ligand interactions.
Medicinal Chemistry: pKa Modulation
Substituting a benzylamine moiety with a pentafluorobenzylamine moiety is a strategic bioisosteric replacement.
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Basicity Reduction: Lowers pKa from ~9.3 to ~5.8.
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Effect: At physiological pH (7.4), a significant fraction of the drug remains neutral (unlike the protonated benzylamine).
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Outcome: Enhanced membrane permeability (logD) and altered metabolic stability (blocking oxidation at the benzylic position due to electron deficiency).
Application Logic Diagram
Caption: Strategic utility of the pentafluorophenyl motif in materials and drug design.
Handling & Safety
Signal Word: WARNING / DANGER (Depending on concentration)
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Hazard Statements:
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Storage: Store under inert atmosphere (Argon/Nitrogen). Amines readily absorb CO₂ from the air to form carbamates. Keep cool (2–8°C recommended).
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Incompatibility: Strong oxidizing agents, acid chlorides, anhydrides.
References
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National Center for Biotechnology Information (PubChem). Benzenemethanamine, 2,3,4,5,6-pentafluoro- (Compound). PubChem CID 3721837. [Link]
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Organic Chemistry Portal. Gabriel Synthesis: Mechanism and Protocols. [Link]
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Reich, H. J., & Bordwell, F. G. pKa Data: Bordwell pKa Table (Acidity in DMSO and Water). (Reference for pKa trends of fluorinated aromatics). [Link]
Sources
- 1. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [cambridge.org]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine | C7H4F5NO | CID 122308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. (PDF) Regioselective and high-yielding bromination of aromatic compounds using hexamethylenetetramine–bromine [academia.edu]
- 8. angenechemical.com [angenechemical.com]
